molecular formula C13H17N3O3 B14487554 N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide CAS No. 63289-67-8

N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B14487554
CAS No.: 63289-67-8
M. Wt: 263.29 g/mol
InChI Key: CQRPDCXZPXATSD-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with nitrobenzyl compounds. One common method is the nucleophilic substitution reaction where piperidine reacts with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The purification process often includes recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, nitroso derivatives, and various substituted piperidine compounds .

Scientific Research Applications

N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)piperidine-4-carboxamide
  • N-(4-Chlorophenyl)piperidine-4-carboxamide
  • N-(4-Fluorophenyl)piperidine-4-carboxamide

Uniqueness

N-[(4-Nitrophenyl)methyl]piperidine-4-carboxamide is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

63289-67-8

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H17N3O3/c17-13(11-5-7-14-8-6-11)15-9-10-1-3-12(4-2-10)16(18)19/h1-4,11,14H,5-9H2,(H,15,17)

InChI Key

CQRPDCXZPXATSD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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